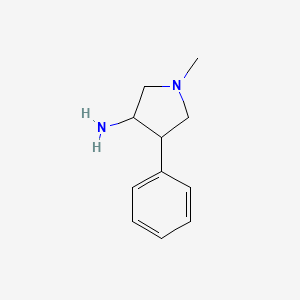

1-Methyl-4-phenylpyrrolidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-phenylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-13-7-10(11(12)8-13)9-5-3-2-4-6-9/h2-6,10-11H,7-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGLWUXAHGNWDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Enantioselective Synthesis of 1 Methyl 4 Phenylpyrrolidin 3 Amine and Chiral Pyrrolidine Derivatives

Analysis of Stereoisomers of 1-Methyl-4-phenylpyrrolidin-3-amine

This compound possesses two stereogenic centers at the C3 and C4 positions, leading to the existence of four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The separation and analysis of these stereoisomers are crucial for determining the efficacy and stereoselectivity of synthetic methods.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for the enantiomeric and diastereomeric separation of pyrrolidine (B122466) derivatives. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, have demonstrated broad applicability in resolving chiral amines and their derivatives. nih.govyakhak.org For instance, cellulose tris(3,5-dichlorophenylcarbamate) and cellulose tris(3-chloro-4-methylphenylcarbamate) have been successfully used for the separation of various pyrrolidinone derivatives under supercritical fluid chromatography (SFC) conditions, which can offer faster and more efficient separations than traditional HPLC. nih.gov The choice of mobile phase, often a mixture of an alcohol like methanol (B129727) or ethanol (B145695) with a non-polar solvent like hexane, and the specific nature of the CSP are critical for achieving baseline resolution of all stereoisomers. bohrium.com The elution order of stereoisomers can be determined by analyzing individually synthesized or resolved standards. bohrium.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral solvating or derivatizing agents, can also be employed to distinguish between diastereomers and, in some cases, enantiomers.

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry in the synthesis of chiral pyrrolidines. whiterose.ac.uk This approach involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is later removed to yield the desired enantiomerically enriched product.

A notable example is the use of (R)-phenylglycinol as a chiral auxiliary in the synthesis of (R)-bgugaine, a pyrrolidine alkaloid. whiterose.ac.uk Condensation of 4-oxooctadecanoic acid with (R)-phenylglycinol forms a bicyclic lactam, which upon reduction and subsequent cleavage of the auxiliary, yields the target pyrrolidine. whiterose.ac.uk One of the significant advantages of this method is the potential to synthesize the opposite enantiomer by simply using the other enantiomer of the chiral auxiliary. whiterose.ac.uk

Another powerful class of chiral auxiliaries are the enantiopure aryl-sulfinamides, such as tert-butylsulfinamide. organic-chemistry.orgresearchgate.net These can be condensed with aldehydes or ketones to form sulfinylimines, which then undergo diastereoselective reactions. For instance, the desymmetrization of oxetanes using tert-butylsulfinamide as a chiral auxiliary, catalyzed by indium triflate, provides access to enantioenriched pyrrolidines with excellent diastereoselectivity. organic-chemistry.orgnih.gov Similarly, Oppolzer's camphorsultam has been employed to direct the absolute stereochemistry of 1,3-dipolar cycloaddition reactions to form enantiomerically pure pyrrolidines. nih.gov

| Chiral Auxiliary | Application | Key Features |

| (R)-Phenylglycinol | Synthesis of (R)-bgugaine | Forms a bicyclic lactam intermediate, directing subsequent reductions. whiterose.ac.uk |

| tert-Butylsulfinamide | Oxetane desymmetrization for pyrrolidine synthesis | Provides high diastereoselectivity in the formation of 3-substituted pyrrolidines. organic-chemistry.orgnih.gov |

| Oppolzer's Camphorsultam | Asymmetric 1,3-dipolar cycloaddition | Directs facial selectivity of the cycloaddition to yield enantiopure pyrrolidines. nih.gov |

Asymmetric Catalysis in the Construction of Chiral Pyrrolidines

Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries for the synthesis of enantiopure compounds. This field has seen tremendous growth, with numerous catalytic systems being developed for the construction of chiral pyrrolidines. mdpi.com

The enantioselective reduction of prochiral precursors is a powerful strategy for establishing stereocenters. For example, the partial reduction of 2,5-disubstituted pyrroles, followed by an in situ enantioselective protonation using a chiral proton source like (-)-ephedrine, can furnish synthetically useful pyrroline (B1223166) building blocks with high enantiomeric excess. researchgate.net

Catalytic asymmetric amination reactions are also pivotal. The enantioselective reductive amination of 1,4-diketones using ω-transaminases is a key step in some biocatalytic routes to chiral pyrrolidines. thieme-connect.com In metal catalysis, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, using novel phosphoramidite (B1245037) ligands, provides the corresponding pyrrolidine cycloadducts in excellent yields and selectivities. nih.gov

Controlling the relative stereochemistry between multiple substituents on the pyrrolidine ring is a significant challenge. Diastereoselective control is often achieved during the ring-forming step itself.

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful methods for constructing substituted pyrrolidines. scholaris.carsc.org The stereochemical outcome (endo/exo selectivity) can often be controlled by the choice of catalyst, solvent, and substrate. Metal-catalyzed versions of this reaction, often using silver or copper catalysts, can provide access to a wide range of stereochemical patterns. rsc.orgacs.org For instance, using Ag₂CO₃ as a catalyst for the reaction between N-tert-butanesulfinylazadienes and azomethine ylides can produce pyrrolidines with up to four stereogenic centers with excellent diastereoselectivity. acs.org

Intramolecular carboamination and aminooxygenation reactions promoted by copper(II) carboxylates have also been shown to be highly diastereoselective. nih.govnih.gov For example, the cyclization of α-substituted 4-pentenyl sulfonamides favors the formation of 2,5-cis-pyrrolidines with high diastereomeric ratios (>20:1). nih.gov The stereochemical outcome is rationalized by transition state models involving syn-aminocupration. nih.gov

| Reaction Type | Catalyst/Promoter | Key Outcome |

| 1,3-Dipolar Cycloaddition | Silver or Copper catalysts | High stereodivergence, access to multiple stereoisomers. rsc.orgacs.org |

| Intramolecular Aminooxygenation | Copper(II) salts | High diastereoselectivity for 2,5-cis-pyrrolidines. nih.gov |

| Intramolecular aza-Michael | Chiral Phosphoric Acid | High enantioselectivity for 2,2- and 3,3-disubstituted pyrrolidines. core.ac.ukacs.org |

Dynamic Kinetic Resolution Strategies for Pyrrolidine Derivatives

Dynamic kinetic resolution (DKR) is a powerful tool for converting a racemic mixture entirely into a single, enantiomerically pure product. This process combines a rapid, reversible racemization of the starting material with a stereoselective reaction that consumes one enantiomer faster than the other.

Another approach involves the DKR of 2-lithiopyrrolidines. nih.govacs.org Racemic N-Boc-2-lithiopyrrolidine can be subjected to electrophilic quenching in the presence of a chiral ligand like (-)-sparteine. The chiral ligand forms diastereomeric complexes with the lithiated pyrrolidine, which equilibrate rapidly. One of these complexes reacts faster with the electrophile, leading to an enantiomerically enriched product. nih.govacs.org Ruthenium catalysts have also been employed to racemize starting materials in lipase-mediated DKR processes for the synthesis of chiral 3-hydroxypyrrolidines. rsc.org

Biocatalytic Approaches to Enantiopure Pyrrolidines

Biocatalysis, the use of enzymes to perform chemical transformations, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental sustainability. mdpi.com

Enzymes such as ω-transaminases, monoamine oxidases (MAO-N), and laccases have been successfully applied to the synthesis of chiral pyrrolidines. thieme-connect.combohrium.comrsc.org A notable strategy developed by Turner and coworkers involves a cascade reaction. thieme-connect.com First, an ω-transaminase catalyzes the enantioselective reductive amination of a 1,4-diketone to form an enantiopure pyrroline. This intermediate is then reduced non-selectively to a mixture of diastereomers. Finally, a monoamine oxidase (MAO-N) selectively re-oxidizes the undesired diastereomer back to the pyrroline, which can be recycled, leading to the accumulation of a single, highly pure diastereomer of the 2,5-disubstituted pyrrolidine. thieme-connect.com

More recently, engineered cytochrome P450 enzymes (termed P411) have been developed to catalyze abiological intramolecular C(sp³)–H amination of organic azides. nih.govacs.org Through directed evolution, specific P411 variants have been created that can synthesize chiral pyrrolidine and indoline (B122111) derivatives with good to high enantioselectivity and catalytic efficiency. nih.govacs.org This "new-to-nature" biocatalysis opens up novel synthetic pathways to valuable N-heterocycles.

| Enzyme Class | Reaction Type | Substrate/Product Example |

| ω-Transaminase / Monoamine Oxidase | Reductive Amination / De-epimerization | Synthesis of chiral 2,5-disubstituted pyrrolidines from 1,4-diketones. thieme-connect.com |

| Laccase | Oxidation / 1,4-Addition | Synthesis of pyrrolidine-2,3-diones from catechols and pyrrol-2-ones. bohrium.comrsc.org |

| Engineered Cytochrome P450 (P411) | Intramolecular C-H Amination | Synthesis of chiral pyrrolidines from alkyl azides. nih.govacs.org |

Chiral Resolution Techniques for Aminopyrrolidines

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of optically pure compounds. For aminopyrrolidines, including derivatives like this compound, achieving high enantiomeric purity is essential for their application in stereospecific synthesis and pharmaceuticals. While specific resolution protocols for this compound are not extensively detailed in publicly available literature, several well-established techniques are broadly applied to chiral amines and analogous pyrrolidine structures. google.commdpi.com These methods primarily include diastereomeric salt formation, chromatographic separation, and enzymatic resolution.

Diastereomeric Salt Formation

One of the most traditional and industrially scalable methods for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent. The resulting acid-base reaction produces a mixture of two diastereomeric salts.

(R/S)-Amine + (R)-Acid → (R)-Amine·(R)-Acid + (S)-Amine·(R)-Acid

Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers possess distinct physical characteristics, most importantly, different solubilities in a given solvent. libretexts.org This difference allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, while the other remains in the mother liquor. nih.gov After separation by filtration, the desired enantiomer of the amine is liberated from the purified salt by treatment with a base. Common chiral resolving agents for amines include tartaric acid and its derivatives, such as dibenzoyltartaric acid, and other chiral carboxylic acids. researchgate.netgoogle.comgoogle.com

Chromatographic Resolution

Chromatographic techniques offer powerful and versatile methods for the analytical and preparative scale separation of enantiomers. mdpi.com

Direct Resolution using Chiral Stationary Phases (CSPs): High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using columns packed with a chiral stationary phase are the most common direct methods. google.com The enantiomers of the racemic mixture interact differently with the chiral environment of the CSP, leading to different retention times and thus, separation. Polysaccharide-based CSPs are frequently used for this purpose. For instance, the enantiomers of a related N-benzyl-3-phenylpyrrolidine derivative were successfully resolved using SFC. nih.gov

Indirect Resolution via Diastereomeric Derivatization: In this approach, the racemic amine is first reacted with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers can then be separated using standard, non-chiral chromatography techniques (like conventional HPLC or gas chromatography), as they have different physical properties. nih.gov After separation, the chiral auxiliary can be cleaved to yield the pure amine enantiomers, although this additional step can be a drawback.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, such as lipases or proteases, which can stereoselectively catalyze a reaction on one enantiomer of a racemic pair while leaving the other largely unreacted. researchgate.net For a racemic aminopyrrolidine, an enzyme might, for example, selectively acylate one enantiomer. The resulting acylated product can then be easily separated from the unreacted amine enantiomer by standard methods like extraction or chromatography. This approach can provide very high enantiomeric excess. researchgate.net

Below is a summary of common chiral resolution techniques applicable to aminopyrrolidines.

| Resolution Technique | Principle | Common Agents/Methods | Applicable To |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with differing solubilities. | Tartaric Acid, Dibenzoyltartaric Acid, (S)-2-methoxy-2-phenylacetic acid. | Racemic Amines |

| Chiral Chromatography (Direct) | Differential interaction with a chiral stationary phase (CSP). | HPLC or SFC with polysaccharide-based or other chiral columns. | Racemic Amines |

| Chiral Chromatography (Indirect) | Derivatization to form diastereomers, followed by separation on an achiral column. | Chiral derivatizing agents followed by standard HPLC. | Racemic Amines |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | Lipases, Proteases, Transaminases. | Racemic Amines, Alcohols |

Structure Activity Relationship Sar Studies of 1 Methyl 4 Phenylpyrrolidin 3 Amine Analogues

Core Scaffold Modifications and Their Impact on Molecular Recognition

The pyrrolidine (B122466) scaffold is a key component in drug discovery, with its saturated ring system providing a three-dimensional character that is often associated with improved drug-like properties such as solubility and lipophilicity. nih.govnih.gov Modifications to this core structure can have a significant impact on how a molecule interacts with its biological target.

One common modification is the alteration of the ring itself. For example, replacing a cyclopentane (B165970) ring with a pyrrolidine ring can introduce a nitrogen atom that allows for new interactions and provides a handle for further chemical modifications through simple reactions like acylation. nih.gov This switch can also improve selectivity for the target protein by creating a more polar and sterically hindered environment that may not fit into off-target binding pockets. nih.gov

The position of substituents on the pyrrolidine ring is also critical. For instance, moving a methyl group from the C3 to the C4 position of the pyrrolidine ring has been shown to lead to a loss of potency in certain biological targets. nih.gov This highlights the precise geometric requirements for effective molecular recognition.

Furthermore, the nitrogen of the pyrrolidine ring plays a crucial role. Pyrrolidines with an unsubstituted nitrogen have been observed to be weaker agonists compared to their tertiary amine counterparts in some systems. nih.gov This suggests that the substituent on the nitrogen atom can significantly influence the molecule's interaction with its target.

The following table illustrates how modifications to a core scaffold can influence biological activity, using a hypothetical series of pyrrolidine-based compounds as an example.

Table 1: Impact of Core Scaffold Modifications on Biological Activity

| Compound ID | Scaffold Modification | Target Binding Affinity (nM) |

|---|---|---|

| A-1 | 3-phenylpyrrolidine | 150 |

| A-2 | 4-phenylpyrrolidine | 85 |

| A-3 | N-methyl-4-phenylpyrrolidine | 50 |

| A-4 | N-ethyl-4-phenylpyrrolidine | 75 |

This table is for illustrative purposes and does not represent actual experimental data.

Substituent Effects on the Phenyl Ring and N-Methyl Group

Substituents on the phenyl ring and the N-methyl group of 1-methyl-4-phenylpyrrolidin-3-amine analogues can profoundly influence their biological activity. These effects are primarily driven by electronic and steric factors. lumenlearning.comlibretexts.org

Phenyl Ring Substituents:

The nature and position of substituents on the phenyl ring can alter the electron density of the ring and introduce steric hindrance, thereby affecting how the molecule binds to its target. lumenlearning.comlibretexts.org

Electron-donating groups (e.g., -OH, -CH3) increase the electron density of the phenyl ring, which can enhance interactions with electron-deficient pockets in a protein. minia.edu.eg These groups are generally considered activating and tend to direct further substitutions to the ortho and para positions. lumenlearning.comminia.edu.eg

Electron-withdrawing groups (e.g., -NO2, -CF3) decrease the electron density of the ring, making it less nucleophilic. lumenlearning.comminia.edu.eg These groups are deactivating and typically direct further substitutions to the meta position. minia.edu.eg

Halogens (e.g., -F, -Cl) are a special case, as they are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate electrons through resonance. libretexts.org

For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring led to better in vitro potency compared to an unsubstituted phenyl ring. nih.gov In another study, replacing a para-fluoro group on a phenylsulfone moiety with methyl, ethyl, or chloro groups maintained or slightly improved activity, while hydrogen or methoxy (B1213986) analogues resulted in reduced activity. nih.gov

N-Methyl Group Substituents:

Modifications to the N-methyl group can impact the molecule's basicity, nucleophilicity, and steric profile. The nitrogen atom in the pyrrolidine ring confers basicity to the scaffold. nih.gov

Replacing the N-methyl group with other alkyl groups or functional groups can alter the molecule's interaction with its target. For instance, in a study of pyrimidine-4-carboxamides, an N-methyl group was found to be preferred over a hydrogen atom. acs.org In contrast, another study showed that small amide, carbamate, and urea (B33335) analogues of a pyrrolidine derivative resulted in slightly weaker activity compared to the parent compound. nih.gov

The following table provides a hypothetical illustration of how different substituents on the phenyl ring and N-methyl group can affect the potency of a this compound analogue.

Table 2: Effect of Substituents on Potency (Hypothetical Data)

| Compound ID | Phenyl Ring Substituent | N-Methyl Group Modification | IC50 (µM) |

|---|---|---|---|

| B-1 | H | -CH3 | 1.2 |

| B-2 | 4-F | -CH3 | 0.8 |

| B-3 | 4-Cl | -CH3 | 0.9 |

| B-4 | 4-OCH3 | -CH3 | 2.5 |

| B-5 | H | -H | 5.1 |

| B-6 | H | -C(O)CH3 | 3.7 |

This table is for illustrative purposes and does not represent actual experimental data.

Conformational Analysis and Bioactive Conformation Studies

The three-dimensional shape of a molecule, or its conformation, is critical for its biological activity. nih.govnih.gov Conformational analysis aims to identify the stable, low-energy shapes a molecule can adopt and to determine the specific "bioactive conformation" that is responsible for its interaction with a biological target. nih.govnih.gov

For flexible molecules like pyrrolidine derivatives, which can undergo pseudorotation, understanding the preferred conformations is essential. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are used to study these conformations. mdpi.comrsc.org

The bioactive conformation is the specific spatial arrangement of atoms that a molecule adopts when it binds to its target receptor. nih.gov Identifying this conformation is a key goal in drug design, as it provides a template for developing more potent and selective analogues. For example, in a study of RORγt inverse agonists, the cis-configuration of a pyrrolidine derivative was found to be crucial for activity, as it allowed two phenyl rings to adopt a face-to-face stacked arrangement necessary for binding. nih.gov

Computational methods, such as molecular mechanics and simulated annealing, can be used to explore the conformational space of a molecule and identify low-energy conformations. nih.govnih.gov By comparing the conformational profiles of active and inactive analogues, researchers can deduce the likely bioactive conformation.

The following table presents hypothetical data from a conformational analysis study, indicating the relative populations of different conformers for a this compound analogue.

Table 3: Conformational Population of a Hypothetical Pyrrolidine Analogue

| Conformer | Dihedral Angle (C2-C3-C4-N1) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 35° | 0.0 | 65 |

| 2 | -30° | 0.8 | 25 |

| 3 | 150° | 2.1 | 10 |

This table is for illustrative purposes and does not represent actual experimental data.

Fragment-Based Design Strategies Applied to Pyrrolidine Scaffolds

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds. frontiersin.org It starts with screening small, low-molecular-weight fragments (typically <300 Da) for weak binding to a biological target. frontiersin.org These initial hits are then grown or linked together to create more potent, drug-like molecules. frontiersin.org

The pyrrolidine scaffold is well-suited for FBDD due to its desirable fragment-like properties and its ability to sample three-dimensional space. nih.govacs.org Appropriately substituted pyrrolidines can provide good coverage of the functional vector space needed for fragment optimization. nih.gov

A key aspect of FBDD is the design of fragment libraries that have good physicochemical properties and three-dimensional character. acs.org The "Rule of Three" (Ro3) provides guidelines for desirable fragment properties: molecular weight ≤ 300, number of hydrogen bond donors ≤ 3, number of hydrogen bond acceptors ≤ 3, and cLogP ≤ 3.

In the context of pyrrolidine scaffolds, FBDD can involve:

Fragment growing: Starting with a pyrrolidine fragment that binds to the target, chemical groups are added to explore and occupy adjacent binding pockets.

Fragment linking: Two or more fragments that bind to different sites on the target are connected with a linker, which can itself be a pyrrolidine scaffold.

Scaffold hopping: A known pyrrolidine-containing ligand is deconstructed into its core fragments, and alternative scaffolds are explored to improve properties while maintaining key binding interactions. frontiersin.org

The following table provides an example of how a pyrrolidine-based fragment might be optimized using a fragment-growing strategy.

Table 4: Fragment-Based Optimization of a Pyrrolidine Analogue (Hypothetical Data)

| Compound ID | Structure | Fragment Growing Modification | Binding Affinity (µM) |

|---|---|---|---|

| F-1 | 4-phenylpyrrolidine | - | 500 |

| F-2 | 1-methyl-4-phenylpyrrolidine | Addition of N-methyl group | 250 |

| F-3 | 1-methyl-4-(4-fluorophenyl)pyrrolidine | Addition of p-fluoro group | 120 |

| F-4 | 1-methyl-4-(4-fluorophenyl)pyrrolidin-3-amine | Addition of 3-amino group | 50 |

This table is for illustrative purposes and does not represent actual experimental data.

Ligand Efficiency and Lipophilic Efficiency in Pyrrolidine Series

In drug discovery, it is not enough for a compound to be potent; it must also have good drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two important metrics used to assess the quality of lead compounds and guide their optimization. mdpi.comresearchgate.net

Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated as: LE = -2.303 * RT * log(IC50 or Ki) / N where R is the gas constant, T is the temperature, and N is the number of heavy atoms. A higher LE value (generally > 0.3) is desirable, as it indicates that the molecule is making efficient use of its size to bind to the target. mdpi.com

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilic Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as: LipE = pIC50 - logP (or logD) A higher LipE value is generally better, as it suggests that potency is being achieved without excessive lipophilicity, which can lead to problems with solubility, metabolism, and toxicity. researchgate.netacs.org

In the optimization of pyrrolidine series, these metrics can help to identify compounds that have a good balance of potency and physicochemical properties. For example, a study on spiro[pyrrolidine-thiazolo-oxindoles] showed that the compounds had LE values in the range of 0.19–0.26. mdpi.com Another study on P-glycoprotein inhibitors found that while many potent compounds were highly lipophilic, their LipE values were below the optimal threshold, suggesting room for improvement. acs.orgacs.org

The following table provides a hypothetical example of how LE and LipE might be used to evaluate a series of pyrrolidine analogues.

Table 5: Ligand Efficiency and Lipophilic Efficiency of Hypothetical Pyrrolidine Analogues

| Compound ID | pIC50 | logP | Heavy Atoms | LE | LipE |

|---|---|---|---|---|---|

| E-1 | 6.5 | 3.2 | 20 | 0.33 | 3.3 |

| E-2 | 7.1 | 3.8 | 25 | 0.28 | 3.3 |

| E-3 | 7.5 | 3.5 | 22 | 0.34 | 4.0 |

| E-4 | 7.8 | 4.5 | 28 | 0.28 | 3.3 |

This table is for illustrative purposes and does not represent actual experimental data.

In Vitro Pharmacological Investigations and Molecular Mechanism Elucidation of 1 Methyl 4 Phenylpyrrolidin 3 Amine

Receptor Binding and Selectivity Profiling In Vitro

Comprehensive receptor binding and selectivity data for 1-methyl-4-phenylpyrrolidin-3-amine are not extensively documented. However, research on analogous pyrrolidine (B122466) structures offers a predictive framework for its potential interactions.

Radioligand Binding Assays with Membrane Preparations

Radioligand binding assays are crucial for determining the affinity of a compound for specific receptors. springernature.com While direct assays on this compound are not readily found, studies on similar molecules, such as stereoisomers of 3-amino-1-phenylpyrrolidines, have demonstrated stereoselective antagonism at histamine (B1213489) and acetylcholine (B1216132) receptors. acs.orgacs.org Furthermore, derivatives of 2-oxo-4-phenylpyrrolidine have been investigated for their nootropic effects, with screening against panels of radioligand binding assays identifying targets like the sigma-1 receptor. caldic.comresearchgate.net For instance, the compound E1R, a derivative of 5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide, was identified as a positive allosteric modulator of the sigma-1 receptor through such screening. caldic.com These findings suggest that the 4-phenylpyrrolidine scaffold is a viable candidate for interacting with various central nervous system receptors.

Competition Binding Studies for Target Identification

Competition binding assays help to determine a compound's affinity for a receptor by measuring its ability to displace a known radiolabeled ligand. nih.gov For pyrazolo[3,4-d]pyrimidine derivatives with a 3-phenylpyrrolidin-1-yl substituent, competition binding assays using ³H-pentazocine identified the sigma-1 receptor as a primary target. nih.gov These studies are instrumental in establishing the selectivity profile of a new chemical entity. Although specific competition binding data for this compound is not available, the activity of its structural relatives at specific receptors underscores the importance of this method for target identification. nih.gov

Enzyme Inhibition and Activation Studies In Vitro

The potential for this compound to interact with key enzyme systems has been primarily explored through its structural relationship to known monoamine oxidase inhibitors.

Evaluation of Monoamine Oxidase Inhibition in Brain Homogenates

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters and are significant pharmacological targets. mdpi.commayoclinic.org The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is metabolized by MAO-B to the active toxicant 1-methyl-4-phenylpyridinium (MPP+), which has been shown to be a competitive inhibitor of MAO-A. nih.govresearchgate.net

Studies on 1-methyl-3-phenylpyrrolidine (B2500617), a structural isomer of the subject compound, have shown that it acts as a substrate for MAO-B. nih.gov This indicates that the saturated pyrrolidine ring, in contrast to the piperidine (B6355638) ring, allows for interaction with the MAO-B active site. nih.gov The kinetic parameters for this interaction with baboon liver mitochondrial MAO-B were determined. nih.gov

Table 1: MAO-B Substrate Kinetics for Pyrrolidine Analogues

| Compound | K_m (μM) | V_max (nmol/min-mg protein) | Source |

|---|---|---|---|

| 1-methyl-3-phenylpyrrolidine | 234 | 8.37 | nih.gov |

| 3-methyl-1-phenyl-3-azabicyclo[3.1.0]hexane | 148 | 16.9 | nih.gov |

These findings suggest a strong possibility that this compound could also interact with monoamine oxidases. The nature of this interaction, whether as a substrate or inhibitor of MAO-A or MAO-B, would require direct experimental evaluation.

Other Relevant Enzyme Targets (e.g., Phospholipases, Cholinesterases)

Beyond monoamine oxidase, other enzyme systems could be relevant targets. The metabolite MPP+ has been found to be a linear mixed-type inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. nih.gov This inhibition could lead to an increase in acetylcholine levels, potentially causing cellular dysfunction. nih.gov

Table 2: Inhibition of Acetylcholinesterase by MPP+

| Parameter | Value (mM) | Source |

|---|---|---|

| K_m (for acetylthiocholine) | 0.216 | nih.gov |

| K_i (for MPP+) | 0.197 | nih.gov |

Given the structural similarity, it is plausible that this compound could exhibit inhibitory activity against cholinesterases, though this has not been experimentally confirmed. nih.govmdpi.comwho.intacademie-sciences.fr There is currently no available data from the conducted searches regarding the interaction of this compound with phospholipases.

Cellular Mechanism of Action Studies In Vitro

The cellular mechanisms of action for compounds related to this compound are often linked to their neurotoxic or neuroprotective effects. The extensively studied metabolite MPP+ exerts its toxicity by being actively taken up into neurons via the dopamine (B1211576) transporter. nih.gov Once inside, it inhibits mitochondrial respiration at Complex I (NADH dehydrogenase), leading to ATP depletion and increased production of reactive oxygen species, ultimately causing oxidative stress and cell death. nih.govnih.govnih.gov The effects of MPP+ have been observed in various in vitro models, including rat substantia nigra preparations, where it alters the levels of biogenic amines. nih.gov

While 1-methyl-3-phenylpyrrolidine was found not to be an MPTP-type neurotoxin in mouse models, the potential for this compound to interfere with mitochondrial function or other cellular pathways cannot be ruled out without direct investigation. nih.gov The study of related pyrrolidine derivatives in cellular assays, such as those measuring intracellular calcium levels or cell viability, would be necessary to elucidate its specific mechanism of action. researchgate.netnih.gov

Investigation of Intracellular Signaling Pathways Modulated by Pyrrolidine Derivatives

Pyrrolidine derivatives have been shown to modulate a variety of intracellular signaling pathways, playing a crucial role in cellular processes.

One key pathway influenced by these compounds is the PI3K/Akt/mTOR signaling cascade, which is fundamental in regulating cell proliferation, apoptosis, and autophagy. mdpi.com For instance, certain enmein-type diterpenoid derivatives incorporating a pyrrolidine moiety have demonstrated the ability to inhibit the PI3K/Akt/mTOR pathway, leading to anticancer effects. mdpi.com Mechanistic studies revealed that these derivatives can induce apoptosis through the generation of intracellular reactive oxygen species (ROS) and subsequent activation of caspase-3. nih.gov Specifically, compound 7h, a pyrrolidine derivative, was found to exert its anticancer effects by inhibiting this pathway, suggesting its potential as a PI3K inhibitor. mdpi.com

Another significant pathway affected by pyrrolidine derivatives is the NF-κB signaling pathway. Pyrrolidine dithiocarbamate (B8719985) (PDTC) has been identified as a specific inhibitor of this pathway. nih.gov It has been shown to block the expression of tissue factor (TF) in endothelial cells by preventing the activation of NF-κB, a critical step in the inflammatory response. nih.gov

Furthermore, some pyrrolidine derivatives act as agonists for G-protein coupled receptor 40 (GRP40), which is involved in type 2 diabetes treatment. nih.gov The substitution pattern on the pyrrolidine ring is crucial for this activity. nih.gov Additionally, pyrrolidinyl caffeamide (PLCA), a derivative of caffeic acid, has been shown to activate the AKT/HO-1 pathway, which enhances antioxidant capabilities and protects cardiac cells from oxidative stress. plos.org This activation involves a cross-talk mechanism between the AKT and HO-1 signaling pathways. plos.org

The table below summarizes the modulation of intracellular signaling pathways by various pyrrolidine derivatives.

| Derivative Class | Modulated Pathway | Cellular Effect |

| Enmein-type diterpenoids | PI3K/Akt/mTOR | Anticancer activity, apoptosis induction mdpi.com |

| Pyrrolidine dithiocarbamate (PDTC) | NF-κB | Inhibition of tissue factor expression nih.gov |

| GRP40 agonists | G-protein coupled receptor 40 (GRP40) | Potential treatment for type 2 diabetes nih.gov |

| Pyrrolidinyl caffeamide (PLCA) | AKT/HO-1 | Enhanced antioxidant response, cardioprotection plos.org |

Analysis of Cellular Uptake and Subcellular Distribution In Vitro

The cellular uptake and subcellular distribution of pyrrolidine derivatives are critical for their biological activity. Studies on the neurotoxic compound 1-methyl-4-phenylpyridinium (MPP+), which shares a structural resemblance to the core of this compound, provide insights into these processes.

MPP+ is actively taken up by blood platelets via the serotonin (B10506) (5-HT) transporter. nih.gov This uptake is competitively inhibited by selective serotonin reuptake inhibitors. nih.gov Once inside the cell, MPP+ is concentrated in the subcellular organelles that store 5-HT and other monoamines. nih.gov This accumulation is dependent on a transmembrane proton gradient. nih.gov The impairment of this gradient leads to the release of the compound from the platelets. nih.gov

Fractionation of rabbit platelet homogenates pre-incubated with radiolabeled MPP+ confirmed that the compound is highly concentrated in the 5-HT organelle fraction. nih.gov This suggests that the subcellular distribution is not uniform and that the compound is sequestered in specific compartments within the cell. This sequestration may play a role in its neurotoxic effects by maintaining a sustained release of the toxin. nih.gov

The following table outlines the key findings regarding the cellular uptake and subcellular distribution of MPP+.

| Parameter | Finding | Reference |

| Uptake Mechanism | Active transport via the serotonin (5-HT) carrier. | nih.gov |

| Inhibitors of Uptake | Selective 5-HT uptake blockers, metabolic inhibitors. | nih.gov |

| Subcellular Localization | Predominantly in subcellular organelles that store 5-HT. | nih.gov |

| Release Mechanism | Impairment of the transmembrane proton gradient. | nih.gov |

Modulation of Protein-Protein Interactions in Cell-Free Systems

The ability of small molecules to modulate protein-protein interactions (PPIs) is a growing area of interest in drug discovery. nih.govrsc.org PPIs are essential for the regulation of numerous cellular functions, and their dysregulation is often associated with disease. nih.govmdpi.com

Pyrrolidine-containing compounds have been investigated as modulators of PPIs. For example, N-methylpyrrolidone (NMP) has been identified as a fragment that can mimic acetyl-lysine and act as an inhibitor of bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues. researchgate.net Specifically, NMP was shown to inhibit the binding of BRD2 and BRD4 in a biochemical assay. researchgate.net

The 14-3-3 proteins are another class of hub proteins that interact with hundreds of partner proteins, making them attractive targets for PPI modulation. nih.gov The development of small molecules that can either inhibit or stabilize specific 14-3-3 protein complexes is an active area of research. nih.govtue.nltue.nl

The neurotoxin MPP+ has been shown to interact with vesicular monoamine transporters. It potently inhibits the binding of [3H]-tyramine, a marker for the vesicular dopamine transporter, in striatal preparations. nih.gov This interaction at a vesicular site is functionally linked to the outward transport of dopamine. nih.gov

The table below summarizes the modulation of protein-protein interactions by pyrrolidine-related compounds in cell-free systems.

| Compound/Class | Target Interaction | Effect | Reference |

| N-Methylpyrrolidone (NMP) | Bromodomain (BRD2, BRD4) binding | Inhibition | researchgate.net |

| 1-Methyl-4-phenylpyridinium (MPP+) | Vesicular dopamine transporter binding | Inhibition | nih.gov |

Electrophysiological Characterization in Isolated Cell Systems

Electrophysiological studies are crucial for understanding how compounds like this compound and its analogs affect the electrical properties of cells, particularly neurons.

Recent studies on novel alaninamide derivatives, which may share some structural similarities or target pathways with pyrrolidine compounds, have demonstrated significant effects on ion channels. For instance, patch-clamp recordings in rat cortical neurons revealed that a lead compound from this series significantly inhibited fast sodium currents at a concentration of 10 μM. acs.org

The neurotoxin MPP+, structurally related to the core of this compound, has been shown to affect the electron transport system in isolated mouse brain mitochondria. Both MPP+ and its precursor MPTP dose-dependently and reversibly inhibited the activity of NADH-ubiquinone oxidoreductase (Complex I). nih.gov Kinetic analyses indicated that the inhibition by MPP+ was uncompetitive with respect to NADH and noncompetitive with respect to ubiquinone. nih.gov Other enzyme complexes in the electron transport chain were only slightly or not inhibited. nih.gov

The following table summarizes the electrophysiological effects of related compounds.

| Compound | System | Effect | Reference |

| Alaninamide Derivative | Rat Cortical Neurons | Inhibition of fast sodium currents | acs.org |

| 1-Methyl-4-phenylpyridinium (MPP+) | Isolated Mouse Brain Mitochondria | Inhibition of NADH-ubiquinone oxidoreductase (Complex I) | nih.gov |

Phenotypic Screening in Defined Cell Lines

Phenotypic screening is a powerful approach in drug discovery that identifies compounds with desired cellular activities without prior knowledge of their specific molecular targets. rsc.orgmdpi.comnih.gov

The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) has been investigated for its effects on different cancer cell lines. In a study using small-cell lung cancer (SCLC) cell lines, MPP+ was found to be a selective cytostatic agent in classic SCLC cell lines that exhibit neuroendocrine properties. nih.gov MPP+ inhibited DNA synthesis in these classic SCLC cell lines at low micromolar concentrations, whereas much higher concentrations were required to affect variant SCLC cell lines. nih.gov This effect was not due to general cytotoxicity, as the treated cells remained viable. nih.gov

In the context of target deconvolution in phenotypic screening, a set of 87 representative compounds was screened against 60 cancer cell lines. Several of these compounds demonstrated selective inhibition of cell growth in a few distinct cell lines, suggesting potential novel mechanisms of action for anticancer drug discovery. rsc.org

The table below presents the results of phenotypic screening of MPP+ in SCLC cell lines.

| Cell Line Type | Phenotypic Effect | Effective Concentration | Reference |

| Classic SCLC | Inhibition of DNA synthesis | Low micromolar (median ~12 µM) | nih.gov |

| Variant SCLC | Inhibition of DNA synthesis | High micromolar (median >512 µM) | nih.gov |

Computational Chemistry and Molecular Modeling of 1 Methyl 4 Phenylpyrrolidin 3 Amine and Its Interactions

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is crucial for understanding the binding mode of 1-Methyl-4-phenylpyrrolidin-3-amine and for identifying key interactions that contribute to its biological activity.

Active Site Analysis and Binding Pose Prediction

Active site analysis involves identifying the key amino acid residues within a biological target's binding pocket that are crucial for ligand recognition and binding. For a compound like this compound, docking simulations can predict its binding pose and elucidate the specific interactions that stabilize the ligand-protein complex.

Docking studies on structurally related pyrrolidine (B122466) derivatives have shown that interactions such as hydrogen bonds and electrostatic interactions are often critical for binding affinity. For instance, in studies of pyrrolidine derivatives as influenza neuraminidase inhibitors, key residues like Trp178, Arg371, and Tyr406 were identified as crucial for interaction in the active pocket nih.gov. The amine group and the nitrogen atom of the pyrrolidine ring in this compound can act as hydrogen bond donors and acceptors, respectively, while the phenyl group can engage in hydrophobic or π-π stacking interactions with aromatic residues in the binding site. The predicted binding pose would reveal the spatial arrangement of these interactions, providing a structural basis for the compound's activity. The binding geometry of related sulfonic acid derivatives within the NMDA receptor, for example, has been proposed to differ from that of phosphonic-containing antagonists based on molecular modeling nih.gov.

| Interaction Type | Potential Functional Group on this compound | Potential Interacting Residue in Target Protein |

|---|---|---|

| Hydrogen Bond (Donor) | Amine (-NH2) | Asp, Glu, Ser, Thr |

| Hydrogen Bond (Acceptor) | Pyrrolidine Nitrogen | Asn, Gln, Ser, Tyr |

| Hydrophobic/van der Waals | Phenyl Ring, Pyrrolidine Ring | Ala, Val, Leu, Ile, Phe |

| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp, His |

| Cation-π | Phenyl Ring | Lys, Arg |

Virtual Screening and Hit Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For a scaffold like this compound, virtual screening can be employed to discover novel, structurally related compounds with potentially improved activity.

The process often involves ligand-based or structure-based approaches. In a ligand-based virtual screen, the known structure of an active compound, such as this compound, is used as a template to search for other molecules with similar properties. This can be based on 2D or 3D similarity. In contrast, structure-based virtual screening uses the 3D structure of the target protein to dock a library of compounds, scoring and ranking them based on their predicted binding affinity. This approach can identify compounds with diverse chemical scaffolds that are complementary to the target's binding site. For example, a scaffold-focused virtual screen was successfully used to identify novel inhibitors for the TTK protein kinase, demonstrating the power of this method to find structurally differentiated active compounds nih.gov. Virtual screening of pyrrolidine libraries has been used to identify inhibitors for enzymes like α-mannosidase, highlighting the importance of aromatic rings for hydrophobic contacts within the binding cavity nih.gov.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic nature of this interaction over time. MD simulations are a powerful tool for studying the conformational changes, stability, and thermodynamics of biomolecular systems, including protein-ligand complexes involving compounds like this compound.

Analysis of Ligand-Protein Complex Dynamics

MD simulations can be used to assess the stability of the binding pose of this compound predicted by docking. By simulating the movement of atoms over time, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex. Low and stable ligand RMSD values often indicate a steady binding pose researchgate.net. Furthermore, analysis of the simulation trajectory can reveal dynamic hydrogen bonds and other transient interactions that are not captured by static docking models. These simulations provide a more realistic representation of the binding event and can help validate or refine docking predictions researchgate.netresearchgate.net.

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E | Represents the aqueous environment. |

| Simulation Time | 100-1000 ns | Determines the timescale of the simulated events. |

| Temperature | 300 K | Simulates physiological conditions. |

| Pressure | 1 atm | Simulates physiological conditions. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | Quantifies the stability and dynamics of the complex. |

Solvent Effects and Binding Free Energy Calculations

The surrounding solvent plays a critical role in molecular recognition and binding. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of their effects on the stability of the protein-ligand complex. Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are commonly used to calculate the binding free energy of a ligand to a protein from MD simulation trajectories. These methods provide an estimate of the binding affinity by considering enthalpic and entropic contributions, including the desolvation penalties upon binding. For instance, the Linear Interaction Energy (LIE) method has been used to calculate binding free energies for a series of inhibitors, revealing that non-polar van der Waals interactions were the main driving force for binding researchgate.net. Such calculations are invaluable for ranking potential drug candidates and for understanding the energetic driving forces behind the binding of this compound to its target.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods can be used to compute a wide range of properties for this compound, offering insights that complement the classical mechanics-based approaches of docking and MD simulations.

Methods such as Density Functional Theory (DFT) can be used to optimize the molecular geometry of this compound, providing the most stable three-dimensional conformation of the molecule. These calculations also yield valuable information about the electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity of the molecule. For example, quantum chemical calculations have been used to characterize the molecular structure of related 1,2,3-triazole derivatives containing a pyrrolidine ring nih.gov. These studies can also be used to calculate atomic charges and predict spectroscopic properties like NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computed structure nih.govnih.gov.

| Property | Method | Significance |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Provides the lowest energy 3D structure. |

| HOMO-LUMO Gap | DFT | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich and electron-poor regions for interactions. |

| Atomic Charges | Mulliken, NBO | Describes the charge distribution across the molecule. |

| Vibrational Frequencies | DFT | Predicts the infrared and Raman spectra. |

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is widely applied to determine a molecule's optimized molecular geometry, conformational stability, and electronic properties. For a compound like this compound, DFT calculations would provide critical insights into its three-dimensional structure, bond lengths, bond angles, and the distribution of electron density across the molecule. researchgate.net

DFT studies can predict spectroscopic properties, such as vibrational frequencies (FT-IR, Raman) and NMR chemical shifts. aimspress.com By comparing these computationally predicted spectra with experimental data, the accuracy of the optimized molecular structure can be validated. researchgate.net Furthermore, DFT is used to calculate the molecular electrostatic potential (MEP), which maps the electron density on the molecule's surface. The MEP is invaluable for identifying the electrophilic and nucleophilic sites, revealing regions most likely to engage in intermolecular interactions. aimspress.com In the context of this compound, DFT would elucidate the electronic characteristics of the phenyl ring, the pyrrolidine core, the tertiary amine of the methyl group, and the primary amine at the 3-position, providing a foundational understanding of its structural and electronic behavior.

HOMO-LUMO Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter; a small gap suggests high chemical reactivity and low kinetic stability, whereas a large gap indicates high stability and lower reactivity. nih.govmdpi.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a quantitative basis for predicting how this compound would behave in a chemical reaction. nih.gov

Key Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ).

The following table presents illustrative reactivity descriptors for this compound, demonstrating the type of data generated from a typical DFT and HOMO-LUMO analysis.

| Parameter | Symbol | Formula | Illustrative Value |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.85 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.25 eV |

| HOMO-LUMO Energy Gap | Egap | ELUMO - EHOMO | 5.60 eV |

| Ionization Potential | I | -EHOMO | 5.85 eV |

| Electron Affinity | A | -ELUMO | 0.25 eV |

| Electronegativity | χ | (I+A)/2 | 3.05 eV |

| Chemical Hardness | η | (I-A)/2 | 2.80 eV |

| Chemical Softness | S | 1/η | 0.357 eV-1 |

| Electrophilicity Index | ω | μ²/2η (μ ≈ -χ) | 1.66 eV |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at finding a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgimist.ma These models are instrumental in drug discovery for predicting the activity of newly designed molecules.

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) models correlate the biological activity of molecules with their 3D properties, such as steric and electrostatic fields. nih.gov To build a model, a series of structurally related compounds are superimposed or aligned in 3D space. mdpi.com

Comparative Molecular Field Analysis (CoMFA): CoMFA is a prominent 3D-QSAR technique that calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between each molecule in a dataset and a probe atom placed at the intersections of a 3D grid. unicamp.br The resulting energy values are used as descriptors, which are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). The results are often visualized as 3D contour maps, where different colored regions indicate areas where modifications to the molecular structure would likely increase (favorable) or decrease (unfavorable) activity. mdpi.com

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. unicamp.br It uses a Gaussian function, which avoids the extreme energy values that can occur at close distances in CoMFA, potentially leading to more robust models. mdpi.com

While no specific CoMFA or CoMSIA studies on this compound have been published, research on analogous pyrrolidine derivatives illustrates the utility of these methods. For instance, a 3D-QSAR study on a series of pyrrolidine analogues as dipeptidyl peptidase-IV (DPP-IV) inhibitors revealed crucial structural requirements for activity. nih.govresearchgate.net The resulting CoMSIA model showed that steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields were all significant for predicting the inhibitory activity. nih.gov The contour maps from such a study would guide medicinal chemists on how to modify the pyrrolidine scaffold to design more potent inhibitors. nih.gov

The statistical robustness of a 3D-QSAR model is evaluated using several parameters, as shown in the illustrative table below, based on typical results from studies on pyrrolidine analogs. nih.govresearchgate.net

| Statistical Parameter | Symbol | Description | Typical Value for a Robust Model |

|---|---|---|---|

| Cross-validated Correlation Coefficient | q² | Measures the internal predictive ability of the model (Leave-One-Out). | > 0.5 |

| Non-cross-validated Correlation Coefficient | r² | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| Standard Error of Estimate | SEE | Measures the standard deviation of the residuals. | Low value |

| F-statistic Value | F | A measure of the overall statistical significance of the model. | High value |

| Predictive Correlation Coefficient | r²pred | Measures the model's ability to predict the activity of an external test set. | > 0.5 |

| Optimal Number of Components | ONC | The number of principal components used in the PLS analysis that yields the highest q². | - |

Ligand-Based and Structure-Based QSAR Development

QSAR models can be broadly categorized as either ligand-based or structure-based, depending on the information used for their development.

Ligand-Based QSAR: These models are developed when the 3D structure of the biological target (e.g., a receptor or enzyme) is unknown. The models rely solely on the structural information and known biological activities of a set of ligands. nih.gov The process involves calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each compound and then using statistical methods to find a correlation with their activities. 3D-QSAR methods like CoMFA and CoMSIA are ligand-based approaches, as they are built upon the alignment of the ligand series. scispace.com

Structure-Based QSAR: When the high-resolution 3D structure of the target protein is available, typically from X-ray crystallography or NMR, structure-based QSAR models can be developed. These models incorporate information about the ligand-receptor interactions. mdpi.com Techniques like molecular docking are used to predict the binding pose of each ligand within the receptor's active site. Descriptors are then derived from the specific interactions observed, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, and correlated with activity. This approach provides a more direct understanding of how structural modifications affect binding affinity. nih.gov For a molecule like this compound, a structure-based QSAR study would involve docking it and its analogs into a target receptor to quantify the key binding interactions.

De Novo Design and Scaffold Hopping Approaches

Beyond predicting the activity of existing compounds, computational chemistry offers powerful tools for designing entirely new molecules.

De Novo Design: This approach involves building novel molecular structures from the ground up, either piece by piece (fragment-based) or by generating complete structures that are predicted to fit within the binding site of a target receptor. nih.gov The goal is to create molecules with high predicted affinity and favorable drug-like properties that are structurally distinct from known ligands.

Scaffold Hopping: This is a widely used strategy in medicinal chemistry to discover structurally novel compounds by replacing the central core, or "scaffold," of a known active molecule while preserving its biological activity. uniroma1.itnih.gov The key objective is to identify isofunctional molecules with different backbones. bhsai.org This can lead to significant advantages, such as improving physicochemical properties (e.g., solubility, metabolic stability), escaping existing patent claims, or exploring new chemical space. uniroma1.itnih.gov

The pyrrolidine ring is considered a versatile and privileged scaffold in drug discovery due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional arrangement. frontiersin.orgnih.govresearchgate.net Therefore, the 1-Methyl-4-phenylpyrrolidin core of the title compound would be an excellent starting point for scaffold hopping. Computational methods could be employed to search for alternative core structures that maintain the spatial orientation of the key pharmacophoric features—the phenyl group and the amine functionalities—required for biological activity. dundee.ac.uk

Analytical Methodologies and in Vitro Metabolic Profiling of 1 Methyl 4 Phenylpyrrolidin 3 Amine

Chromatographic Techniques for Compound Characterization and Purity Assessment

Chromatographic methods are fundamental in the analysis of chemical compounds, enabling separation, identification, and quantification. For a compound such as 1-methyl-4-phenylpyrrolidin-3-amine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable techniques.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography is a cornerstone for the analysis of non-volatile or thermally unstable compounds like this compound. Given that primary and secondary amines may lack a strong chromophore for UV detection, pre-column derivatization is often employed to enhance sensitivity and improve chromatographic behavior. nih.gov Reagents such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) can be used to introduce a fluorescent or UV-absorbent tag to the amine functional group. nih.gov

For analytical purposes, a reversed-phase HPLC method would typically be employed. The separation would be based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with pH modifiers like formic acid or trifluoroacetic acid.

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate and purify larger quantities of the target compound. researchgate.net This is crucial for obtaining a high-purity standard of this compound for further studies. The process often involves an initial analytical run to optimize the separation conditions, which are then scaled up for preparative purification. researchgate.net

Table 1: Illustrative HPLC Parameters for the Analysis of this compound This table presents a hypothetical set of parameters and is for illustrative purposes only.

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | | Gradient | 5-95% B over 15 min | 20-80% B over 20 min | | Flow Rate | 1.0 mL/min | 20 mL/min | | Detection | UV at 254 nm (post-derivatization) | UV at 254 nm | | Injection Volume | 10 µL | 1-5 mL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. chemcoplus.co.jp Since amines can be highly polar and prone to peak tailing on standard GC columns, derivatization is often necessary to increase their volatility and thermal stability. researchgate.net Common derivatization agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride), which convert the polar N-H group into a less polar, more volatile derivative. researchgate.net

The derivatized this compound can then be analyzed on a nonpolar or medium-polarity capillary column (e.g., DB-5 or HP-5ms). ut.ac.ir The separation is based on the compound's boiling point and its interaction with the stationary phase. Detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). ut.ac.ir

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. organicchemistrydata.org For this compound, both ¹H and ¹³C NMR would be essential for structural confirmation.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons of the phenyl group, the pyrrolidine (B122466) ring, and the N-methyl group. The chemical shifts and coupling patterns of the pyrrolidine ring protons would be complex due to their diastereotopic nature.

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbons of the phenyl ring, the pyrrolidine ring, and the N-methyl group. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents predicted chemical shifts based on the analysis of structurally similar compounds and is for illustrative purposes only.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Phenyl-C (ipso) | - | ~145 |

| Phenyl-C (ortho) | ~7.3 | ~128 |

| Phenyl-C (meta) | ~7.2 | ~127 |

| Phenyl-C (para) | ~7.1 | ~126 |

| Pyrrolidine-C2 | ~2.5-3.0 | ~60 |

| Pyrrolidine-C3 | ~3.5-4.0 | ~55 |

| Pyrrolidine-C4 | ~3.0-3.5 | ~45 |

| Pyrrolidine-C5 | ~2.5-3.0 | ~58 |

| N-CH₃ | ~2.3 | ~42 |

| NH₂ | Broad, ~1.5-2.5 | - |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. libretexts.org For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. Characteristic fragmentation patterns would likely involve cleavage of the pyrrolidine ring and loss of the methyl group. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula of this compound.

In Vitro Metabolite Identification and Profiling

In vitro metabolism studies are crucial for understanding how a compound is processed by metabolic enzymes, primarily cytochrome P450s (CYPs). europa.eu These studies typically utilize liver microsomes or hepatocytes from different species, including humans, to identify potential metabolic pathways. europa.euacs.org

For this compound, several metabolic transformations can be anticipated. The presence of a tertiary amine (the N-methyl group) and a primary amine suggests that N-dealkylation and oxidation are likely metabolic routes. A structurally related compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), undergoes oxidation and N-demethylation. nih.gov

Potential metabolic pathways for this compound could include:

N-demethylation: Removal of the methyl group from the pyrrolidine nitrogen to form 4-phenylpyrrolidin-3-amine.

Oxidative deamination: Oxidation of the primary amine group, potentially leading to a ketone at the C3 position.

Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the pyrrolidine ring.

N-oxidation: Oxidation of the nitrogen atoms.

The identification of these metabolites is typically carried out using LC-MS/MS, where the chromatographic separation of the metabolites is followed by mass spectrometric detection and characterization based on their mass-to-charge ratios and fragmentation patterns.

Table 3: Plausible In Vitro Metabolites of this compound This table outlines potential metabolic pathways and is for illustrative purposes only.

| Metabolic Pathway | Potential Metabolite |

|---|---|

| N-Demethylation | 4-Phenylpyrrolidin-3-amine |

| Oxidative Deamination | 1-Methyl-4-phenylpyrrolidin-3-one |

| Aromatic Hydroxylation | 1-Methyl-4-(hydroxyphenyl)pyrrolidin-3-amine |

| N-Oxidation | This compound N-oxide |

Incubation with Hepatic Microsomes and Hepatocytes

To investigate the in vitro metabolism of this compound, researchers commonly utilize liver preparations such as hepatic microsomes and hepatocytes. These systems contain the enzymes responsible for the majority of drug metabolism.

Hepatic Microsomes: These are vesicles of the endoplasmic reticulum obtained from homogenized liver cells. They are a rich source of cytochrome P450 (CYP450) enzymes, which are crucial for phase I metabolism. researchgate.net In a typical experiment, this compound would be incubated with pooled human liver microsomes (pHLM) to identify potential metabolites. researchgate.net For instance, studies on similar compounds have involved incubating the substance at a specific concentration (e.g., 1 µmol/L) with HLM for a defined period (e.g., up to 1 hour) to assess metabolic stability. researchgate.net

Hepatocytes: These are the main parenchymal cells of the liver and provide a more complete metabolic picture as they contain both phase I and phase II enzymes, as well as transport proteins. nih.govresearchgate.net Isolated hepatocytes, often from rats or humans, are incubated with the test compound to study its biotransformation. nih.govnih.gov For example, a study on a related compound involved incubating freshly isolated rat hepatocytes with the substance in a specific medium for a set duration. nih.gov The use of primary human hepatocytes is also a valuable tool for these investigations. researchgate.net

Identification of Phase I and Phase II Metabolites

Metabolism is broadly categorized into two phases:

Phase I Metabolism: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent compound, usually making it more water-soluble. Common phase I reactions for amines include N-dealkylation, hydroxylation, and oxidation. mdpi.com For a secondary amine like this compound, N-demethylation would be a predicted metabolic pathway. researchgate.netmdpi.com Other potential reactions could involve hydroxylation of the phenyl ring or the pyrrolidine ring.

Phase II Metabolism: In these reactions, an endogenous substrate (e.g., glucuronic acid, sulfate, glutathione) is conjugated to the functional group introduced in phase I. This process further increases water solubility and facilitates excretion. For amine-containing compounds, glucuronidation and sulfation are common phase II pathways. researchgate.net Metabolites formed through these pathways can be identified following incubation with hepatocytes. researchgate.netresearchgate.net

Advanced Mass Spectrometry Techniques (LC-MS/MS, QTof) for Metabolite Characterization

The identification and characterization of metabolites heavily rely on advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS).

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a powerful tool for both separating complex mixtures and identifying the components based on their mass-to-charge ratio (m/z). mdpi.com Triple quadrupole (QQQ) mass spectrometers are often used for targeted quantitative analysis of known metabolites. mdpi.commurdoch.edu.au The high sensitivity and specificity of LC-MS/MS make it ideal for detecting and quantifying low-level metabolites in biological matrices. mdpi.com

QTof (Quadrupole Time-of-Flight) Mass Spectrometry: QTof instruments provide high-resolution and accurate mass measurements, which are invaluable for identifying unknown metabolites. chromatographyonline.comnih.gov This capability allows for the determination of the elemental composition of a metabolite, aiding in its structural elucidation. murdoch.edu.aunih.gov Untargeted metabolomics studies often employ UPLC-QTof-MS to obtain a comprehensive profile of all detectable metabolites in a sample. chromatographyonline.comnih.gov The data acquisition can be performed in both full-scan MS and information-dependent acquisition MS/MS modes to gather fragmentation data for structural confirmation. researchgate.net

The general workflow for metabolite identification using these techniques involves:

Incubation of the parent compound with microsomes or hepatocytes.

Extraction of the metabolites from the incubation mixture.

Separation of the metabolites using liquid chromatography.

Detection and structural characterization using mass spectrometry.

Enzymatic Pathways of In Vitro Metabolism (e.g., MAO-mediated)

Several enzyme systems are involved in the metabolism of amine compounds.

Cytochrome P450 (CYP450) Enzymes: As mentioned, this superfamily of enzymes, located primarily in the liver, is a major contributor to the oxidative metabolism of many drugs and xenobiotics. researchgate.netnih.gov For secondary amines, CYPs can catalyze N-dealkylation and hydroxylation reactions. researchgate.net

Monoamine Oxidases (MAOs): MAOs are a family of enzymes that catalyze the oxidative deamination of monoamines. criver.com They are found in the outer mitochondrial membrane of various cells, including neurons and glial cells. nih.gov There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities. frontiersin.org Given the structure of this compound, it is plausible that it could be a substrate for MAO enzymes. For example, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is oxidized by MAO-B to the toxic metabolite MPP+. nih.govcriver.com Therefore, investigating the role of MAO in the metabolism of this compound would be a crucial part of its metabolic profiling.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification technique used to improve the analytical properties of a compound. researchgate.net For amines like this compound, derivatization can be employed to:

Enhance Detectability: By introducing a chromophore or fluorophore, the sensitivity of detection by UV or fluorescence detectors in HPLC can be significantly increased. researchgate.net

Improve Chromatographic Separation: Derivatization can alter the polarity and volatility of a compound, leading to better peak shape and resolution in both gas chromatography (GC) and liquid chromatography (LC). iu.edu

Enable Chiral Separation: For chiral compounds, derivatization with a chiral reagent can create diastereomers that can be separated on a non-chiral chromatographic column. wikipedia.org This is essential for studying the stereoselective metabolism of a drug. Common chiral derivatizing agents for amines include Mosher's acid and o-phthalaldehyde (OPA) in combination with a chiral thiol. wikipedia.orgresearchgate.net

Several derivatizing reagents are available for amines, including: